3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It contains multiple functional groups, including a thiazolidinone ring, a pyridopyrimidinone core, and various substituents that contribute to its unique chemical properties. This compound is of interest in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps:
Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting 2-(4-methoxyphenyl)ethylamine with carbon disulfide and chloroacetic acid under basic conditions to form the intermediate thiazolidinone.
Pyridopyrimidinone Core Construction: The pyridopyrimidinone core is constructed by reacting 2-aminopyridine with an appropriate aldehyde and isocyanate to form the pyridopyrimidinone scaffold.
Coupling and Final Assembly: The thiazolidinone intermediate is then coupled with the pyridopyrimidinone core using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide, under mild conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the methoxyphenyl group.
Reduction: Reduction reactions can occur at the pyridopyrimidinone core, potentially leading to the formation of dihydropyridopyrimidinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyridopyrimidinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated pyridopyrimidinone cores.
Substitution: Substituted derivatives with various nucleophiles attached to the core structure.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds containing the thiazolidinone ring, known for their diverse biological activities.
Pyridopyrimidinones: Compounds with the pyridopyrimidinone core, often studied for their potential as therapeutic agents.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups, known for their pharmacological properties.
Uniqueness
The uniqueness of 3-[(Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-9-methyl-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of multiple functional groups and heterocyclic rings. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C26H28N4O3S2 |
---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(5Z)-3-[2-(4-methoxyphenyl)ethyl]-5-[[9-methyl-2-(2-methylpropylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O3S2/c1-16(2)15-27-22-20(24(31)29-12-5-6-17(3)23(29)28-22)14-21-25(32)30(26(34)35-21)13-11-18-7-9-19(33-4)10-8-18/h5-10,12,14,16,27H,11,13,15H2,1-4H3/b21-14- |
InChI Key |
RCTSYJINFIIIFH-STZFKDTASA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCC(C)C |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC4=CC=C(C=C4)OC)NCC(C)C |
Origin of Product |
United States |
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